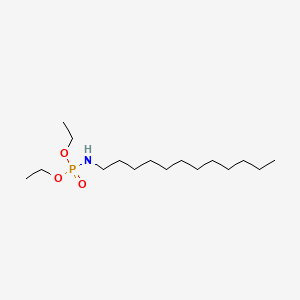

Diethyl-N-dodecylphosphoramidate

Description

Properties

CAS No. |

29271-27-0 |

|---|---|

Molecular Formula |

C16H36NO3P |

Molecular Weight |

321.44 g/mol |

IUPAC Name |

N-diethoxyphosphoryldodecan-1-amine |

InChI |

InChI=1S/C16H36NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-21(18,19-5-2)20-6-3/h4-16H2,1-3H3,(H,17,18) |

InChI Key |

ZVBQUOSWEYFVEG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNP(=O)(OCC)OCC |

Canonical SMILES |

CCCCCCCCCCCCNP(=O)(OCC)OCC |

Other CAS No. |

29271-27-0 |

Synonyms |

diethyl-N-dodecylphosphoramidate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical parameters of analogous phosphoramidates, highlighting substituents, molecular properties, and regulatory classifications:

Key Findings:

Structural Influence on Molecular Weight: Increasing alkyl chain length on nitrogen correlates with higher molecular weight. For example, replacing N-methyl (C₆H₁₆NO₃P, 181.17 g/mol) with N-dipropyl (C₁₀H₂₄NO₃P, 237.27 g/mol) increases molecular weight by ~56 g/mol . Diethyl-N-dodecylphosphoramidate (hypothetical) would likely exceed 300 g/mol due to the dodecyl (C₁₂) group.

Reactivity and Stability :

- Dichloride derivatives (e.g., N,N-Diethylphosphoramidic dichloride) exhibit higher reactivity due to labile chlorine atoms, making them intermediates in synthesizing esters or amides .

- Esters with bulkier alkyl groups (e.g., dipropyl) enhance hydrophobicity and may reduce hydrolysis rates .

Functional Versatility :

- Ethyl-methyl mixed substituents (e.g., Diethyl ethyl(methyl)phosphoramidate) balance lipophilicity and solubility, useful in drug delivery systems .

Preparation Methods

Optimized Conditions

Table 2: Microwave Synthesis Outcomes

Advantages :

-

10-fold reduction in reaction time compared to conventional methods.

-

Reduced solvent usage aligns with green chemistry principles.

Solvent-Free Mechanochemical Synthesis

A solvent-free approach using ball milling has been reported for analogous phosphoramidates, offering an eco-friendly alternative.

Procedure

Table 3: Solvent-Free Synthesis Metrics

Challenges :

-

Lower yields due to incomplete reaction in solid-state conditions.

-

Requires post-synthetic purification to remove residual catalyst.

Comparative Analysis of Methods

Yield and Efficiency

Purity and Scalability

-

Column chromatography remains critical for achieving >95% purity in conventional and microwave methods.

-

Scalability is limited in solvent-free systems due to mechanical constraints of ball milling.

Critical Considerations in Synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Diethyl-N-dodecylphosphoramidate analogs using phosphitylation agents?

- Methodological Answer : Synthesis of phosphoramidates often requires tailored phosphitylation agents due to steric and electronic challenges. For example, phosphoramidites with bulky substituents (e.g., dodecyl groups) may necessitate non-commercial agents like 3.11, which involves multi-step purification to achieve high yields . Key steps include:

- Using anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Employing Lewis acid catalysts (e.g., ZnCl₂) to accelerate phosphorimidate rearrangements, as demonstrated in N,N-disubstituted phosphoramidate syntheses .

- Monitoring reaction progress via ³¹P NMR to track phosphitylation efficiency and byproduct formation.

Q. What analytical techniques are critical for assessing the purity of Diethyl-N-dodecylphosphoramidate in pharmaceutical-grade applications?

- Methodological Answer : Pharmacopeial standards emphasize rigorous purity testing. Recommended methods include:

- HPLC with UV detection : To quantify residual solvents or unreacted precursors (e.g., diethyl phosphite derivatives) .

- Elemental analysis : Verify stoichiometric ratios of P, N, and C to confirm molecular integrity.

- Karl Fischer titration : Ensure water content <0.1% for hygroscopic phosphoramidates .

Advanced Research Questions

Q. How do reaction mechanisms differ between N-alkyl and N,N-dialkyl phosphoramidate syntheses?

- Methodological Answer : Mechanistic studies reveal that N-alkyl phosphoramidates (e.g., Diethyl-N-dodecylphosphoramidate) form via nucleophilic substitution at phosphorus, while N,N-dialkyl derivatives involve phosphorimidate rearrangements. Key findings:

- N-alkyl systems : Reactivity is influenced by the leaving group (e.g., chloride in N,N-Diethylphosphoramidic dichloride) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates but risk side reactions with residual amines .

- N,N-dialkyl systems : Lewis acid-catalyzed rearrangements dominate, with steric hindrance from dodecyl groups requiring elevated temperatures (80–100°C) for completion .

- Data contradiction : Some studies report incomplete conversion in bulky systems due to kinetic trapping, necessitating iterative optimization .

Q. What strategies mitigate instability of Diethyl-N-dodecylphosphoramidate under hydrolytic or oxidative conditions?

- Methodological Answer : Stability studies recommend:

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize hydrolysis of the P–N bond. Buffers like sodium phosphate dibasic (98–102% purity) are preferred .

- Antioxidant additives : Include 0.1–1.0% BHT or ascorbic acid to prevent radical-mediated degradation.

- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to limit moisture and oxygen exposure .

Q. How can researchers resolve contradictions in reported reactivity of phosphoramidates with biomolecules?

- Methodological Answer : Contradictions often arise from solvent or catalyst selection. For example:

- Solvent effects : DMF may coordinate to phosphorus, reducing reactivity, while acetonitrile enhances electrophilicity .

- Catalyst interference : Residual Zn²⁺ from Lewis acid catalysts can chelate biomolecules, complicating kinetic analyses. Use EDTA washes to remove metal ions post-synthesis .

- Control experiments : Perform parallel reactions with inert analogs (e.g., dimethyl phosphoramidate) to isolate solvent/catalyst contributions .

Key Research Findings

- Synthetic Challenges : Bulky dodecyl groups necessitate custom phosphitylation agents and prolonged reaction times, with yields dropping below 60% if purification is incomplete .

- Mechanistic Insights : Lewis acid catalysts reduce activation energy for P–N bond formation by 20–30 kJ/mol, enabling scalable synthesis .

- Stability Trade-offs : Lyophilization improves shelf life but may induce amorphous phase transitions, requiring XRPD for crystallinity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.